molecular formula C21H18FN3O4 B2525458 N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide CAS No. 341966-66-3

N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide

Cat. No. B2525458
CAS RN: 341966-66-3
M. Wt: 395.39
InChI Key: RGAJAJULLRGZPL-UHFFFAOYSA-N
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Description

N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide is a chemical compound with the following structural formula: !Compound Structure .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of crystalline fluoro-functionalized imines has been explored, highlighting their potential in single crystal investigation, Hirshfeld surface analysis, and theoretical exploration. These compounds demonstrate significant roles in nonlinear optical (NLO) applications due to their larger values of linear polarizability and second-order hyperpolarizability, attributed to extended conjugation (Muhammad Ashfaq et al., 2022). Additionally, spectroscopy studies, along with crystal structure and DFT calculations of similar compounds, provide insights into their stabilization mechanisms through intermolecular interactions, offering a foundation for further application-specific research (C. Alaşalvar et al., 2015).

Potential Applications in Sensing and Fluorescence

Research into fluoroionophores based on diamine-salicylaldehyde derivatives suggests the potential of fluoro-functionalized compounds in metal ion sensing, demonstrating specificity in chelating Zn+2 in various solutions. Such fluoroionophores have been preliminarily tested for cellular metal staining, indicating their applicability in fluorescence methods (W. Hong et al., 2012). Furthermore, compounds with similar structural attributes have been investigated for their spectroscopic, structural, and electronic properties, revealing potential in local and global chemical activity studies, which could be relevant for applications requiring specific chemical interactions and charge transfer methods (Enis Güzel et al., 2020).

Antioxidant and Biological Activity

The therapeutic potential of imines, including their synthesis, structural exposition, and ADMET evaluation, suggests a broad range of uses in chemistry and medicine. Newly designed imines have been optimized and analyzed for intermolecular contacts, with molecular modeling studies against enzymes indicating potential for inhibition, supporting their consideration in drug design and therapeutic applications (Digdem Tatlidil et al., 2022).

Future Directions

: ChemicalBook - N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide : Chemical Suppliers - N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide : ChemicalBook (Japanese) - N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide

properties

IUPAC Name

2-(4-fluorophenoxy)-4-methoxy-N-[(E)-phenylmethoxyiminomethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-27-18-11-12-23-21(29-17-9-7-16(22)8-10-17)19(18)20(26)24-14-25-28-13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAJAJULLRGZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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